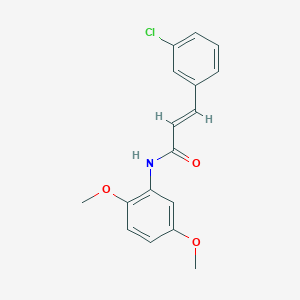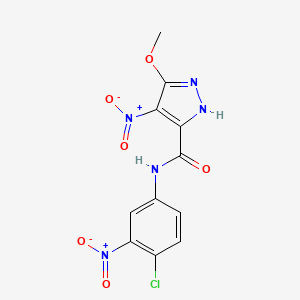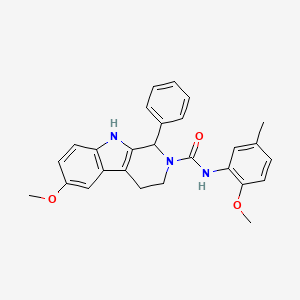
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
描述
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide, also known as 3C-P, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive compounds. 3C-P is a potent hallucinogen that can cause profound alterations in perception, mood, and thought. In recent years, there has been a growing interest in the scientific community regarding the potential uses of 3C-P in research.
作用机制
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is not well understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is believed to bind to the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. Activation of the 5-HT2A receptor is thought to lead to changes in the activity of neurons in the prefrontal cortex and other brain regions, which may underlie the perceptual and cognitive effects of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide.
Biochemical and Physiological Effects:
In addition to its effects on perception and cognition, 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. One study found that 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide increased heart rate and blood pressure in healthy volunteers, while another study found that it caused changes in the levels of several neurotransmitters in the brain. These findings suggest that 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide may have both central and peripheral effects on the body.
实验室实验的优点和局限性
One advantage of using 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is also a highly potent and potentially dangerous drug, and its use in humans must be carefully controlled and monitored.
未来方向
There are several potential future directions for research on 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide. One area of interest is the use of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide in studying the neural mechanisms underlying perception and cognition. Another area of interest is the development of new drugs based on the structure of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide that may have therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the safety and potential risks associated with the use of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide in humans.
科学研究应用
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide has been used in several scientific studies to investigate its effects on the brain and behavior. One study found that 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide produced dose-dependent changes in visual perception and mood in healthy volunteers. Another study found that 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide increased brain activity in areas associated with visual processing and attention. These findings suggest that 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide may be useful in studying the neural mechanisms underlying perception and cognition.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPOZWDKLDMAF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4656055.png)

![N-benzyl-N-[(5-methyl-2-furyl)methyl]-1-butanamine](/img/structure/B4656069.png)

![1-(2,5-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4656106.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4656121.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)
![ethyl 2-(2-furoylamino)-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4656130.png)

![ethyl 4-benzyl-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4656138.png)

![3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)
